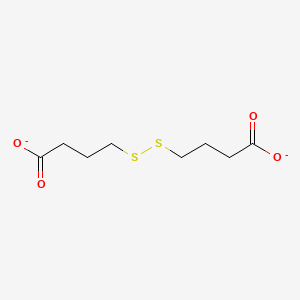

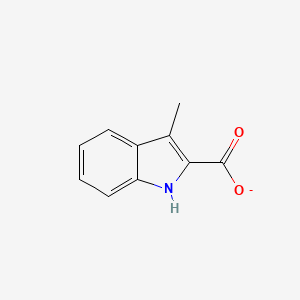

![molecular formula C6H10O3 B1240676 Furo[2,3-b]furan-3-ol, hexahydro- CAS No. 109789-19-7](/img/structure/B1240676.png)

Furo[2,3-b]furan-3-ol, hexahydro-

货号 B1240676

CAS 编号:

109789-19-7

分子量: 130.14 g/mol

InChI 键: RCDXYCHYMULCDZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Furo[2,3-b]furan-3-ol, hexahydro-, also known as (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, is a chemical compound used as a reagent in the synthesis of Darunavir , a second-generation HIV-1-protease inhibitor and antiviral agent .

Synthesis Analysis

The synthesis of hexahydro-furo[2,3-b]furan-3-ol has been described in several patents . The process involves several steps such as an allylation step using lithium diisopropyl amide, followed by a reduction step, and further a Swern oxidation step followed by an ozonolytic cleavage and a hydroboration step . The synthesis starts from 2,3-dihydrofuran and comprises the step of treating said intermediate with N-iodosuccinimide and allyl alcohol followed by a radical cyclisation in the presence of a catalyst i.e. cobaloxime .Molecular Structure Analysis

The molecular formula of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is C6H10O3 . The structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of hexahydro-furo[2,3-b]furan-3-ol include allylation, reduction, Swern oxidation, ozonolytic cleavage, and hydroboration . The synthesis also involves a radical cyclisation in the presence of a catalyst .科学研究应用

Synthesis and HIV Protease Inhibition

- Efficient Synthesis Techniques : Hexahydrofuro[2,3-b]furan-3-ol has been the focus of research due to its application in HIV protease inhibitors. An efficient method for synthesizing this compound involves using a lanthanide catalyst, which aids in the condensation of 2,3-dihydrofuran and glycolaldehyde dimer. This process is significant for producing various furo[2,3-b]furan derivatives (Yu et al., 2007).

- Asymmetric One-Pot Synthesis : A one-pot synthesis procedure has been developed for hexahydrofuro[2,3-b]furan-3-ol, using furan and Cbz-protected glycol aldehyde as starting materials. This method is vital for creating building blocks for HIV protease inhibitors like darunavir (Sevenich et al., 2017).

Chemical Synthesis and Applications

- Domino Claisen Rearrangement : A method involving domino Claisen rearrangement has been developed for creating 3a,6a-dihydro-furo[2,3-b]furan derivatives. This method is atom-economic and initiates with furylcarbinols (Yin et al., 2012).

- Furo[3,2-b]quinolines Synthesis : A metal-free [4+2] cycloaddition process has been developed for constructing furo[3,2-b]quinolines and furo[2,3-b:4,5-b']diquinolines, using aza-o-quinone methides and furans. This method highlights the dearomatization of furans and shows high regio- and diastereoselectivity (Lei et al., 2020).

Additional Research

- Antifeeding Activities : Research on perhydrofuro[2,3-b]furan compounds has indicated their potential in antifeeding activities. Substituent groups affect these activities, and protecting the hydroxy group of the hemiacetal enhances these properties (Kojima & Kato, 1980).

- Stereoselective Synthesis : A stereoselective synthesis approach has been reported for hexahydrofuro[2,3-b]furan-3-ol, achieving high enantiomeric excess. This synthesis is crucial for developing high-affinity P2 ligands in HIV protease inhibitors (Ghosh et al., 2006).

属性

IUPAC Name |

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDXYCHYMULCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1C(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432484 | |

| Record name | Furo[2,3-b]furan-3-ol, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[2,3-b]furan-3-ol, hexahydro- | |

CAS RN |

109789-19-7 | |

| Record name | Furo[2,3-b]furan-3-ol, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

OCCC(C(O)CO)C1OCCO1

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

Synthesis routes and methods II

Procedure details

To a stirred solution of compound (I.5, 0.011 mol, 2.4 g, syn/anti mixture) in isopropanol (20 ml), potassium tert-butoxide (0.0132 mol, 1.5 g) was added portionwise over 30 minutes at room temperature. The basic solution was transferred to an addition funnel and added dropwise over 10 minutes to a cooled (0° C.) vigorously stirred mixture of concentrated (37%) hydrochloric acid (0.0275 mol, 2.3 ml) in isopropanol (20 ml). The reaction mixture was stirred for 2 hours at room temperature, then triethylamine (0.022 mol, 2.2 g) was added dropwise causing Et3N.HCl salts to precipitate. The reaction mixture was diluted with ethyl acetate (50 ml) and filtered to remove the salts. The solvent was evaporated under reduced pressure. The residue was diluted with ethyl acetate (50 ml) causing more Et3N.HCl salts to precipitate. The salts were removed by filtration and the solvent was evaporated under reduced pressure. The residual oil was further purified by silica gel plug filtration with ethyl acetate as eluent to afford a mixture of compounds (7.1/7.2, 1.03 g, yield=72%) in a ratio of 78/22 (determined by 1H NMR). Analytical samples of the pure compounds (7.1, Rf7.1=0.27) and (7.2, Rf7.2=0.15) were obtained by means of silica gel chromatography using ethyl acetate as the solvent.

Yield

72%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

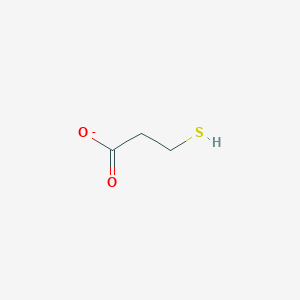

![(6R,7S)-3-(acetyloxymethyl)-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1240595.png)

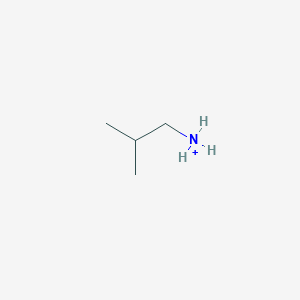

![6-bromo-N-(2-methylphenyl)-2-pyridin-4-yl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1240596.png)

![1-(Phenylmethyl)-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1240601.png)

![(2R,3S)-5-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240602.png)

![(3aS,4R,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1240604.png)

![3-[(4-Fluorophenyl)methylthio]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240607.png)

![5-bromo-3-pyridinecarboxylic acid [(6aS,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl ester](/img/structure/B1240613.png)